molecular formula C16H21NO2 B366610 Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate CAS No. 632292-37-6

Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate

Cat. No.: B366610
CAS No.: 632292-37-6
M. Wt: 259.34g/mol
InChI Key: IOXSBEMQDJJFLB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C16H21NO2. It is known for its unique structure, which includes a cyclohexene ring substituted with an ethyl ester and a 4-methylphenylamino group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate typically involves the reaction of 4-methylaniline with ethyl cyclohex-1-ene-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified using techniques such as recrystallization or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[(4-methylphenyl)amino]cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[(4-chlorophenyl)amino]cyclohex-1-ene-1-carboxylate: This compound has a similar structure but with a chlorine substituent instead of a methyl group, leading to different chemical and biological properties.

    Ethyl 2-[(4-nitrophenyl)amino]cyclohex-1-ene-1-carboxylate:

    Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate: The methoxy group introduces different electronic and steric effects, influencing the compound’s behavior in various reactions.

These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications.

Properties

IUPAC Name

ethyl 2-(4-methylanilino)cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-19-16(18)14-6-4-5-7-15(14)17-13-10-8-12(2)9-11-13/h8-11,17H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXSBEMQDJJFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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